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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding drug-drug interactions (DDIs) with
capmatinib dihydrochloride. The following troubleshooting guides and frequently asked
qguestions (FAQs) are designed to address specific issues that may be encountered during
experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of capmatinib and the key enzymes involved?

Al: Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase
(AO).[1][2][3] The metabolism of capmatinib involves several reactions, including lactam
formation, hydroxylation, and N-dealkylation. The most abundant metabolite, M16, is formed
through lactam formation catalyzed by AO.[1]

Q2: What is the expected impact of co-administering a strong CYP3A inhibitor with capmatinib?

A2: Co-administration of a strong CYP3A inhibitor, such as itraconazole, is expected to
increase the plasma exposure of capmatinib. Clinical studies have shown that itraconazole
increases the Area Under the Curve (AUC) of capmatinib, which may lead to an increased
incidence and severity of adverse reactions.[4] Therefore, close monitoring for adverse
reactions is recommended when capmatinib is co-administered with strong CYP3A inhibitors.
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Q3: What is the effect of a strong CYP3A inducer on capmatinib pharmacokinetics?

A3: Co-administration of a strong CYP3A inducer, such as rifampicin, can significantly decrease
the plasma concentration of capmatinib. This reduction in exposure may lead to decreased
anti-tumor activity of capmatinib. Therefore, concomitant use of capmatinib with strong or
moderate CYP3A inducers should be avoided.[4]

Q4: Does capmatinib have an inhibitory effect on any major drug-metabolizing enzymes?

A4: Yes, capmatinib is a moderate inhibitor of CYP1A2.[5][6][7] Co-administration of capmatinib
with a CYP1A2 substrate, such as caffeine, has been shown to significantly increase the
substrate's AUC.[5][6][7] Therefore, caution is advised and a dose reduction of the co-
administered CYP1AZ2 substrate may be necessary.

Q5: Is capmatinib an inhibitor of any important drug transporters?

A5: Yes, in vitro studies have shown that capmatinib inhibits P-glycoprotein (P-gp) and Breast
Cancer Resistance Protein (BCRP).[5] Clinical studies have confirmed these findings, showing
that co-administration of capmatinib increases the plasma concentrations of digoxin (a P-gp
substrate) and rosuvastatin (a BCRP substrate).[8][9]

Q6: How do acid-reducing agents affect the absorption of capmatinib?

A6: The impact of acid-reducing agents on capmatinib absorption is not fully elucidated. While
some information suggests that clinically significant interactions with antacids are not expected,
specific studies with a broad range of these agents are limited.[10] Researchers should
carefully consider the potential for altered solubility and absorption of capmatinib in the
presence of drugs that increase gastric pH.

Q7: What is the effect of food on the pharmacokinetics of capmatinib?

A7: The presence of food can affect the absorption of capmatinib. A high-fat meal has been
shown to increase the AUC of capmatinib by 46% with no significant change in the maximum
concentration (Cmax).[2][3] However, a low-fat meal did not have a clinically meaningful effect
on capmatinib exposure.[2] The time to reach Cmax (Tmax) is also delayed in the presence of
a high-fat meal.[11][12]
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Troubleshooting Guide

Problem: Inconsistent results in in vitro CYP inhibition assays with capmatinib.
Possible Causes & Solutions:

o Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to
dissolve capmatinib is low (typically <0.5%) in the incubation mixture, as higher
concentrations can inhibit CYP enzymes.

 Incubation Time: For assessing time-dependent inhibition, ensure a pre-incubation of
capmatinib with human liver microsomes in the presence of NADPH for an adequate
duration (e.g., 30 minutes) before adding the probe substrate.

e Protein Concentration: Use a low microsomal protein concentration to minimize non-specific
binding of capmatinib.

o Probe Substrate Concentration: Use a probe substrate concentration at or near its Km value
to ensure the assay is sensitive to competitive inhibition.

Problem: High variability in pharmacokinetic data from animal studies involving capmatinib co-
administered with other drugs.

Possible Causes & Solutions:

o Food Effects: Standardize the feeding schedule of the animals (fasted or fed state) as food
can affect the absorption of capmatinib.

o Gastric pH: Be aware that certain co-administered drugs could alter gastric pH, potentially
affecting capmatinib's solubility and absorption. Consider monitoring gastric pH if
unexplained variability is observed.

o Transporter Interactions: If the co-administered drug is a known substrate or inhibitor of P-gp
or BCRP, consider that this could be a source of variability in capmatinib’s disposition.

Data Presentation

Table 1: Effect of Co-administered Drugs on Capmatinib Pharmacokinetics
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Table 2: Effect of Capmatinib on Co-administered Drug Pharmacokinetics
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Experimental Protocols

1. In Vitro CYP1A2 Inhibition Assay (Representative Protocol)

This protocol describes a representative method for evaluating the inhibitory potential of

capmatinib on CYP1A2 activity using human liver microsomes.

e Materials:

o Capmatinib dihydrochloride

o Human Liver Microsomes (HLM)
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[e]

CYP1A2 probe substrate (e.g., Phenacetin)

(¢]

NADPH regenerating system

[¢]

Control inhibitor (e.g., Fluvoxamine)

[¢]

Acetonitrile for quenching the reaction

[e]

LC-MS/MS for analysis

e Procedure:

[e]

Prepare a stock solution of capmatinib in a suitable solvent (e.g., DMSO).

o In a 96-well plate, add HLM, phosphate buffer, and varying concentrations of capmatinib or
control inhibitor.

o Pre-incubate the plate at 37°C for 10 minutes.

o Initiate the reaction by adding the CYP1A2 probe substrate and the NADPH regenerating
system.

o Incubate at 37°C for a specific time (e.g., 15 minutes).
o Stop the reaction by adding cold acetonitrile.
o Centrifuge the plate to pellet the protein.

o Analyze the supernatant for the formation of the metabolite of the probe substrate using a
validated LC-MS/MS method.

o Calculate the percent inhibition at each capmatinib concentration and determine the 1C50
value.

2. In Vitro P-gp and BCRP Inhibition Transwell Assay (Representative Protocol)

This protocol provides a representative method for assessing the inhibitory effect of capmatinib
on P-gp and BCRP transporters using a transwell system with polarized cell monolayers (e.g.,
Caco-2 or MDCKII cells overexpressing the transporter).
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o Materials:

Capmatinib dihydrochloride

Polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1/BCRP) cultured on transwell
inserts

Probe substrates for P-gp (e.g., Digoxin) and BCRP (e.g., Rosuvastatin)
Control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
Hank's Balanced Salt Solution (HBSS)

LC-MS/MS for analysis

e Procedure:

[e]

Wash the cell monolayers with pre-warmed HBSS.

Add HBSS containing the probe substrate and varying concentrations of capmatinib or
control inhibitor to the donor compartment (apical or basolateral).

Add HBSS to the receiver compartment.

Incubate the transwell plates at 37°C with gentle shaking for a defined period (e.g., 2
hours).

At the end of the incubation, collect samples from both donor and receiver compartments.

Analyze the concentration of the probe substrate in the samples using a validated LC-
MS/MS method.

Calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and
basolateral-to-apical) and the efflux ratio (ER).

Determine the inhibitory effect of capmatinib by comparing the ER in the presence and
absence of the inhibitor and calculate the IC50 value.
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Drug-Drug Interaction Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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interaction-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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